エチル N-アセチル-L-チロシン酸

概要

説明

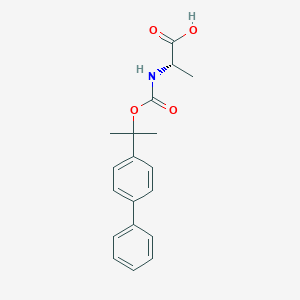

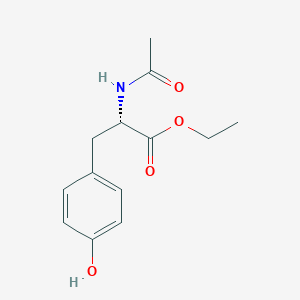

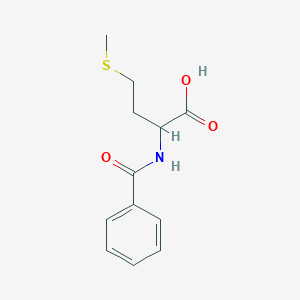

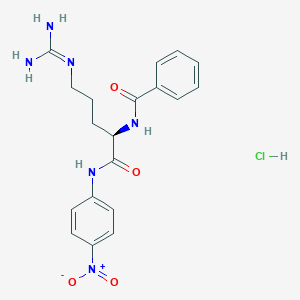

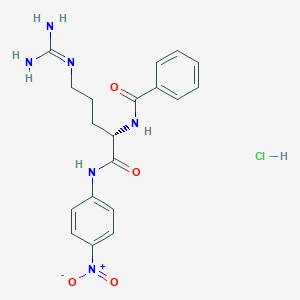

Ethyl N-acetyl-L-tyrosinate is a derivative of L-tyrosine, an amino acid found in many proteins. It is the ethyl ester of N-acetyltyrosine, characterized by the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . This compound is known for its applications in various fields, including food flavoring, supplements, and scientific research.

科学的研究の応用

Ethyl N-acetyl-L-tyrosinate is utilized in various scientific research applications:

Chemistry: Used as a substrate in enzymatic studies to investigate protease and esterase activities.

Biology: Employed in crosslinking studies to understand protein interactions and modifications.

Medicine: Investigated for its potential antioxidant properties and cognitive function enhancement.

Industry: Used as a food flavoring agent due to its sweet, nutty, and caramelized taste.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-acetyl-L-tyrosinate typically involves the esterification of N-acetyl-L-tyrosine. One common method includes reacting N-acetyl-L-tyrosine with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of Ethyl N-acetyl-L-tyrosinate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with high purity .

化学反応の分析

Types of Reactions: Ethyl N-acetyl-L-tyrosinate undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to a hydroxyl group.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of N-acetyl-L-tyrosinol.

Substitution: Formation of N-acetyl-L-tyrosine.

作用機序

The mechanism of action of Ethyl N-acetyl-L-tyrosinate involves its interaction with specific enzymes and receptors. As a derivative of L-tyrosine, it can act as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, it may modulate signaling pathways involved in cognitive functions and neuroprotection .

類似化合物との比較

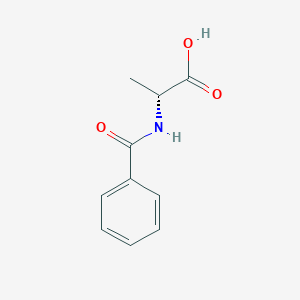

N-acetyl-L-tyrosine: Similar structure but lacks the ethyl ester group.

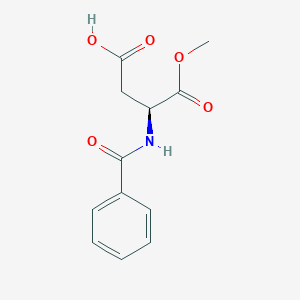

L-tyrosine ethyl ester: Similar structure but lacks the acetyl group.

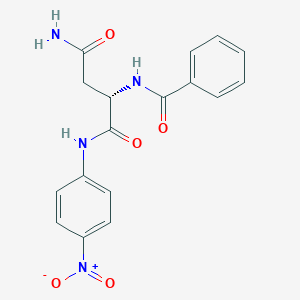

N-acetyl-L-phenylalanine ethyl ester: Similar ester and acetyl groups but with a different amino acid backbone.

Uniqueness: Ethyl N-acetyl-L-tyrosinate is unique due to its combined acetyl and ethyl ester functionalities, which enhance its solubility and stability compared to its parent compounds. This dual modification also allows for diverse applications in both research and industry .

特性

IUPAC Name |

ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10/h4-7,12,16H,3,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAWDTAMLOJQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862437 | |

| Record name | Ethyl N-acetyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840-97-1 | |

| Record name | Ac-Tyr-OEt | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ac-Tyr-OEt | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-Acetyl-L-Tyrosine Ethyl Ester?

A: The molecular formula of N-Acetyl-L-Tyrosine Ethyl Ester is C13H17NO4. Its molecular weight is 251.28 g/mol. [, ]

Q2: Is there spectroscopic data available for this compound?

A: Yes, studies have utilized various spectroscopic techniques to characterize N-Acetyl-L-Tyrosine Ethyl Ester. Techniques employed include 1H NMR, elemental analysis, FT-IR, and mass spectrometry. [, , ]

Q3: How is N-Acetyl-L-Tyrosine Ethyl Ester utilized in studying enzyme activity?

A: N-Acetyl-L-Tyrosine Ethyl Ester serves as a specific substrate for chymotrypsin-like enzymes. [, , ] Researchers monitor its hydrolysis to assess the activity and kinetic parameters of these enzymes. [, , , ]

Q4: Can you elaborate on the reaction mechanism involving N-Acetyl-L-Tyrosine Ethyl Ester and chymotrypsin?

A: Chymotrypsin catalyzes the hydrolysis of the ester bond in N-Acetyl-L-Tyrosine Ethyl Ester. This proceeds through a three-step mechanism involving substrate binding, acylation of the enzyme, and subsequent deacylation to regenerate the active enzyme. []

Q5: Are there alternative substrates to N-Acetyl-L-Tyrosine Ethyl Ester for studying chymotrypsin activity?

A: Yes, other substrates like p-nitrophenyl acetate, N-acetyl-L-tryptophan ethyl ester, and cinnamoyl imidazole are also utilized. [, , , ] The choice of substrate depends on the specific aspect of the enzyme's activity being investigated.

Q6: Beyond enzymology, has N-Acetyl-L-Tyrosine Ethyl Ester found applications in other research areas?

A: Indeed, it has been explored as a monomer in copolymerization reactions with ethylene, catalyzed by titanium complexes. [] This has led to the development of copolymers with enhanced hydrophilicity.

Q7: How do structural modifications of N-Acetyl-L-Tyrosine Ethyl Ester affect its interaction with enzymes?

A: Research indicates that the free and unprotonated amino group, along with the un-ionized hydroxyl group of N-Acetyl-L-Tyrosine Ethyl Ester, are crucial for its recognition and binding to the enzyme's active site. [] Alterations to these groups can significantly impact the compound's activity and binding affinity.

Q8: Have any specific structural modifications of N-Acetyl-L-Tyrosine Ethyl Ester been investigated for their impact on enzyme activity?

A: Yes, studies have examined the effect of replacing the ethyl ester group with a methyl ester (N-Acetyl-L-Tyrosine Methyl Ester) or changing the N-acetyl group to N-benzoyl (N-Benzoyl-L-Tyrosine Ethyl Ester) on the hydrolysis rate by chymotrypsin-like enzymes. [, , ]

Q9: What is known about the stability of N-Acetyl-L-Tyrosine Ethyl Ester under various conditions?

A: The compound's stability is influenced by factors like pH, temperature, and the presence of enzymes or other reactive species. [, , , ] Research suggests it is generally stable under standard storage conditions.

Q10: Has the stability of N-Acetyl-L-Tyrosine Ethyl Ester in organic solvents been explored?

A: Yes, studies have shown that adsorbing N-Acetyl-L-Tyrosine Ethyl Ester onto materials like bamboo charcoal powder can significantly enhance its stability in organic solvents like acetonitrile. []

Q11: Has N-Acetyl-L-Tyrosine Ethyl Ester been investigated in any in vivo models?

A: While the provided research primarily focuses on in vitro studies, the compound's use in understanding hatching enzyme activity in sea urchin embryos offers valuable insights into potential in vivo applications. []

Q12: Have computational methods been applied to study N-Acetyl-L-Tyrosine Ethyl Ester?

A: Yes, computational studies have been conducted to investigate the electron density distribution and thermal vibrations of N-Acetyl-L-Tyrosine Ethyl Ester monohydrate using X-ray diffraction data. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B556319.png)

![N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid](/img/structure/B556320.png)